![molecular formula C17H14N2O3 B4754017 5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide](/img/structure/B4754017.png)
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
Overview
Description
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It was first synthesized by Eli Lilly and Company in the late 1990s and has since been used extensively in scientific research for its ability to modulate glutamate signaling in the brain.
Scientific Research Applications
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been used extensively in scientific research for its ability to selectively block the mGluR2 receptor. This receptor is involved in the regulation of glutamate signaling in the brain, which is important for learning, memory, and other cognitive processes. 5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been used to study the role of mGluR2 in a variety of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
Mechanism of Action
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide selectively blocks the mGluR2 receptor by binding to a specific site on the receptor and preventing glutamate from binding. This reduces the activity of the receptor and modulates glutamate signaling in the brain. The exact mechanism by which this leads to the observed effects on behavior and cognition is not fully understood, but it is thought to involve changes in synaptic plasticity and the balance of excitation and inhibition in neural circuits.
Biochemical and Physiological Effects:
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include changes in synaptic plasticity, alterations in neurotransmitter release and uptake, and modulation of the activity of other receptor systems. 5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to have effects on behavior and cognition, including reductions in anxiety, depression, and drug-seeking behavior.
Advantages and Limitations for Lab Experiments
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is a useful tool for studying the role of mGluR2 in neurological and psychiatric disorders, as well as for investigating the broader role of glutamate signaling in the brain. Its selectivity for the mGluR2 receptor allows for more precise manipulation of glutamate signaling than other compounds that target multiple receptor subtypes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dose-response studies to ensure that the observed effects are specific to mGluR2 blockade.
Future Directions
There are many potential future directions for research on 5-(3-hydroxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide and the mGluR2 receptor. One area of interest is the role of mGluR2 in neurodegenerative diseases such as Alzheimer's and Parkinson's, where glutamate dysregulation has been implicated in disease pathology. Another area of interest is the development of more selective and potent mGluR2 antagonists, which could provide even more precise control over glutamate signaling in the brain. Finally, there is also interest in investigating the potential therapeutic applications of mGluR2 antagonists for psychiatric disorders such as schizophrenia and addiction.
properties
IUPAC Name |
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19(13-7-3-2-4-8-13)17(21)15-11-16(22-18-15)12-6-5-9-14(20)10-12/h2-11,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQUVWCKAKLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.